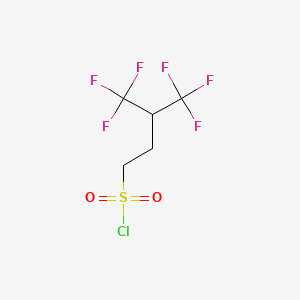

4,4,4-Trifluoro-3-(trifluoromethyl)butane-1-sulfonylchloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,4,4-Trifluoro-3-(trifluoromethyl)butane-1-sulfonylchloride is a chemical compound with the molecular formula C5H5ClF6O2S. It is known for its unique structural properties, which include multiple fluorine atoms and a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

The synthesis of 4,4,4-Trifluoro-3-(trifluoromethyl)butane-1-sulfonylchloride typically involves the reaction of 4,4,4-Trifluoro-3-(trifluoromethyl)butane-1,3-diol with chlorinating agents. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity . Industrial production methods may involve continuous flow processes to scale up the synthesis while maintaining consistency and efficiency.

Chemical Reactions Analysis

4,4,4-Trifluoro-3-(trifluoromethyl)butane-1-sulfonylchloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, replacing the sulfonyl chloride group with other functional groups.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

Common Reagents and Conditions: Typical reagents include bases, acids, and other nucleophiles.

Major Products: The products depend on the specific reaction but can include substituted sulfonyl compounds and other derivatives.

Scientific Research Applications

4,4,4-Trifluoro-3-(trifluoromethyl)butane-1-sulfonylchloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of fluorinated compounds.

Medicine: Investigated for its role in drug development, particularly for its unique fluorinated structure which can enhance the bioavailability and stability of drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-(trifluoromethyl)butane-1-sulfonylchloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing the compound to participate in a wide range of chemical transformations. Molecular targets and pathways depend on the specific application but often involve interactions with enzymes and other biological molecules .

Comparison with Similar Compounds

4,4,4-Trifluoro-3-(trifluoromethyl)butane-1-sulfonylchloride can be compared with other fluorinated sulfonyl chlorides:

4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione: Similar in having multiple fluorine atoms but differs in its aromatic structure.

4,4,4-Trifluoro-3-(trifluoromethyl)butane-1,3-diol: Shares the trifluoromethyl groups but lacks the sulfonyl chloride functionality.

4,4,4-Trifluoro-1-butanol: Contains the trifluoromethyl group but is an alcohol rather than a sulfonyl chloride.

These comparisons highlight the unique reactivity and applications of this compound, particularly due to its sulfonyl chloride group and multiple fluorine atoms.

Biological Activity

4,4,4-Trifluoro-3-(trifluoromethyl)butane-1-sulfonylchloride is a fluorinated sulfonyl chloride compound known for its unique chemical properties, which include high reactivity and stability due to the presence of multiple fluorine atoms. This compound is significant in organic synthesis and has potential biological applications, particularly in pharmaceuticals.

- Molecular Formula : C4H6ClF3O2S

- Molecular Weight : 210.60 g/mol

- Structural Features : The compound features a sulfonyl chloride functional group, which is crucial for its reactivity in various chemical transformations.

The biological activity of this compound is primarily attributed to its ability to act as a sulfonating agent. This property allows it to modify biomolecules, potentially impacting their function and activity. The trifluoromethyl groups enhance its lipophilicity and metabolic stability, making it a candidate for drug development.

Antibacterial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, the minimum inhibitory concentrations (MICs) of several related compounds were tested against various bacterial strains, revealing promising results:

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| Compound A | 4.88 | Bacillus mycoides, Escherichia coli, Candida albicans |

| Compound B | 22.4 | Human cancer cell lines |

| Compound C | 44.4 | Human cancer cell lines |

These findings suggest that this compound may share similar antibacterial properties due to its structural characteristics .

Anticancer Potential

Research has also explored the anticancer potential of fluorinated sulfonyl chlorides. In vitro studies demonstrated that related compounds can inhibit cancer cell proliferation effectively:

- Cell Lines Tested : A549 (lung), HCT116 (colon), PC3 (prostate), A431 (skin), HePG2 (liver)

- IC50 Values : Certain compounds showed IC50 values lower than Doxorubicin, a standard chemotherapy drug.

For example:

- Compound X : IC50 = 22.4 µM against PACA2

- Compound Y : IC50 = 44.4 µM against PACA2

These results indicate that the trifluoromethyl and sulfonyl groups significantly enhance the biological activity of these compounds .

Safety and Handling

Due to its corrosive nature and potential health risks, appropriate safety measures should be taken when handling this compound. It is classified as hazardous and requires careful storage and usage protocols.

Properties

Molecular Formula |

C5H5ClF6O2S |

|---|---|

Molecular Weight |

278.60 g/mol |

IUPAC Name |

4,4,4-trifluoro-3-(trifluoromethyl)butane-1-sulfonyl chloride |

InChI |

InChI=1S/C5H5ClF6O2S/c6-15(13,14)2-1-3(4(7,8)9)5(10,11)12/h3H,1-2H2 |

InChI Key |

NCEQWBUACLPDQF-UHFFFAOYSA-N |

Canonical SMILES |

C(CS(=O)(=O)Cl)C(C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.